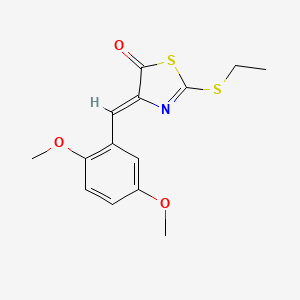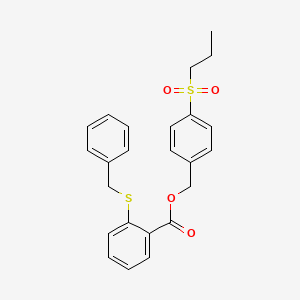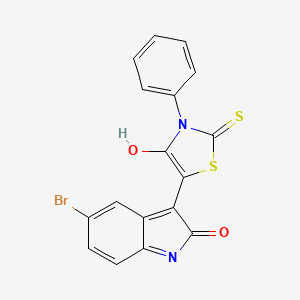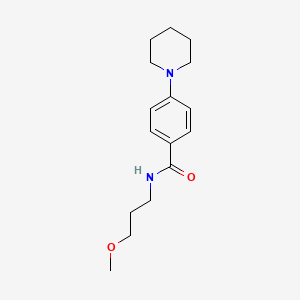
2-(2-chlorophenyl)-N-cycloheptylacetamide
Descripción general
Descripción
2-(2-Chlorophenyl)-N-cycloheptylacetamide is a chemical compound with various structural and chemical properties. It is a derivative of acetamide and is of interest in various fields of chemistry and pharmacology.
Synthesis Analysis
The synthesis of similar compounds, such as various chlorophenyl acetamides, typically involves specific reactions with different chemical reagents. For instance, Ghosh et al. (2008) synthesized a novel anilidoquinoline derivative, which is structurally similar to 2-(2-chlorophenyl)-N-cycloheptylacetamide, and evaluated its efficacy in treating Japanese encephalitis (Ghosh et al., 2008).
Molecular Structure Analysis
The molecular structure of compounds like 2-(2-chlorophenyl)-N-cycloheptylacetamide has been characterized using various techniques. Jansukra et al. (2021) reported the crystal structure of a similar compound, 2-Chloro-N-(2,4-dinitrophenyl) acetamide, using X-ray crystallography, revealing intramolecular hydrogen bonding and intermolecular interactions (Jansukra et al., 2021).
Chemical Reactions and Properties
These compounds typically exhibit various chemical reactions, including interactions and bond formations that define their chemical behavior. For example, Gowda et al. (2007) studied the conformation of the N—H bond in related acetamides, which is essential in understanding their chemical properties (Gowda, Foro, & Fuess, 2007).
Physical Properties Analysis
The physical properties of such compounds can be deduced from their molecular structure. The analysis of bond lengths, angles, and conformational aspects provides insights into their physical characteristics.
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are closely linked to the molecular structure and synthesis process. Studies like those conducted by Gowda et al. (2007) on related compounds provide valuable information on the chemical behavior of such molecules (Gowda, Foro, & Fuess, 2007).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthetic Efforts and Analogues
The synthetic efforts towards ketamine, a related molecule [2-(2-chlorophenyl)-2-(methylamino)cyclohexanone], and its analogues have been extensively studied. These efforts aim to understand the structural requirements for their biological activities and to explore their potential therapeutic applications beyond their original use as anesthetics. The review of synthesis techniques over the past 60 years highlights the evolution of synthetic strategies and the potential for future research into ketamine-like molecules (Jose, Dimitrov, & Denny, 2018).
Molecular Structure Analysis
The crystal structure analysis of a closely related compound, 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide, provides insights into its molecular geometry and intermolecular interactions. Understanding these structural details can inform the design of new compounds with desired properties (Saravanan et al., 2016).
Potential Applications
Antimicrobial Activity
Research into diphenylamine derivatives, which share structural similarities with 2-(2-chlorophenyl)-N-cycloheptylacetamide, has demonstrated significant antimicrobial and antifungal activities. These findings suggest potential applications in developing new antimicrobial agents (Kumar & Mishra, 2015).
Catalytic Applications
The cyclopropenium ion has been explored as a catalyst for the Beckmann rearrangement, a reaction that transforms ketoximes into amides or lactams. This research opens up new possibilities for using cyclopropenium ions in synthetic organic chemistry, potentially including the synthesis of compounds related to 2-(2-chlorophenyl)-N-cycloheptylacetamide (Srivastava et al., 2010).
Ligand-Protein Interactions and Photovoltaic Efficiency
Studies on bioactive benzothiazolinone acetamide analogs, which could be structurally related to the target compound, have demonstrated their potential in ligand-protein interactions and as photosensitizers in dye-sensitized solar cells. These findings indicate the versatility of acetamide derivatives in both biomedical and renewable energy applications (Mary et al., 2020).
Propiedades
IUPAC Name |
2-(2-chlorophenyl)-N-cycloheptylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO/c16-14-10-6-5-7-12(14)11-15(18)17-13-8-3-1-2-4-9-13/h5-7,10,13H,1-4,8-9,11H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEBKEEMCRWGQSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,4-dimethoxy-N-{[4-methyl-5-({2-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B4558019.png)


![4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 2-thiophenecarboxylate](/img/structure/B4558040.png)
![2,2-dibromo-N'-[1-(4-methoxyphenyl)propylidene]-1-methylcyclopropanecarbohydrazide](/img/structure/B4558057.png)


![N-(2-fluorophenyl)-2-(1-naphthoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4558070.png)
![N-{5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-thiadiazol-2-yl}-N'-(3-methoxyphenyl)urea](/img/structure/B4558076.png)
![N-[2-(dimethylamino)ethyl]-4-[(4-fluorobenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B4558084.png)
![3-{[(4-phenylbutyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4558092.png)
![ethyl 5-{[(4-methoxyphenyl)amino]carbonyl}-4-methyl-2-[(2-thienylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B4558094.png)

![2-[2-(1-acetyl-2-pyrrolidinyl)-1H-benzimidazol-1-yl]-N-butyl-N-methylacetamide](/img/structure/B4558121.png)